N-{5-[(4-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}acetamide
Description
N-{5-[(4-Methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}acetamide is a triazole-derived acetamide compound characterized by a 1,2,4-triazole core substituted at the 3-position with a sulfanyl group linked to a 4-methylbenzyl moiety and at the 5-position with an acetamide group. This structure positions it within a class of bioactive molecules known for diverse pharmacological applications, including antimicrobial, anticancer, and neuromodulatory activities.
Properties
Molecular Formula |
C12H14N4OS |
|---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
N-[3-[(4-methylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]acetamide |
InChI |
InChI=1S/C12H14N4OS/c1-8-3-5-10(6-4-8)7-18-12-14-11(15-16-12)13-9(2)17/h3-6H,7H2,1-2H3,(H2,13,14,15,16,17) |
InChI Key |
VWLQUISTZXXREC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NNC(=N2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable precursor such as an acyl hydrazide.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide.
Acetylation: The final step involves the acetylation of the triazole derivative using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-{5-[(4-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{5-[(4-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}acetamide involves its interaction with specific molecular targets. The sulfanyl group and triazole ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Orco Agonists (VUAA-1 and OLC-12)
- VUAA-1 : N-(4-Ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide .
- OLC-12: 2-[(4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide . Comparison: Both VUAA-1 and OLC-12 share the triazole-sulfanyl-acetamide backbone but differ in substituents. The 4-methylbenzyl group in the target compound replaces the pyridinyl and ethyl/isopropyl groups in these analogues.
Chloroacetamide Derivatives ()
- Compound 1: 2-Chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide . Comparison: The chloroacetamide group in Compound 1 introduces electrophilicity, enabling covalent interactions with biological targets. In contrast, the non-chlorinated acetamide in the target compound may rely on hydrogen bonding or van der Waals interactions.
Anti-Exudative Agents ()
- Derivatives: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides . Anti-exudative activity in furan derivatives (10 mg/kg) is comparable to diclofenac sodium (8 mg/kg), suggesting the target compound could exhibit similar efficacy with improved pharmacokinetics .
Positional Isomerism and Bioactivity
Anticancer and Antiproliferative Analogues
FP1-12 Series : Hydroxyacetamide derivatives with phenyl/imidazol substituents ().
- Anti-Cancer Thiazol-2-yl Derivatives (): 6a-h Series: 2-(4-Amino-5-methyl-4H-triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)acetamides . Comparison: Chlorophenyl or benzyl groups in 6a-h (e.g., 6h: M.p. 148°C, δ 4.16–12.16 ppm in ¹H NMR) demonstrate anticancer activity via kinase inhibition. The 4-methylbenzyl group in the target compound may offer similar steric bulk but with altered electronic properties .
Benzotriazole and Benzothiazole Analogues
- 539810-74-7 : 2-{[5-(1H-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide .
- 315702-27-3: Benzothiazole-containing derivative (). The target compound may exhibit reduced π-π stacking but improved lipid bilayer penetration.
Data Tables
Table 1: Structural and Activity Comparison of Selected Analogues
Biological Activity
N-{5-[(4-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}acetamide is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Molecular Formula : C12H14N4OS
Molecular Weight : 262.33 g/mol
IUPAC Name : N-[3-[(4-methylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]acetamide
Canonical SMILES : CC1=CC=C(C=C1)CSC2=NNC(=N2)NC(=O)C
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine and suitable precursors such as acyl hydrazides.
- Introduction of the Sulfanyl Group : The sulfanyl group is introduced by reacting the triazole intermediate with 4-methylbenzyl chloride in the presence of a base like sodium hydroxide.
- Acetylation : The final step involves acetylation using acetic anhydride and a catalyst like pyridine .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various bacterial strains and fungi. In particular:
- Bacterial Inhibition : Compounds were tested against Escherichia coli and Staphylococcus aureus, demonstrating notable antibacterial activity.
- Fungal Inhibition : Antifungal activity was also assessed against species like Aspergillus niger and Apergillus oryzae, with promising results observed at concentrations as low as 1 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Line Studies : It has been evaluated against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics like cisplatin .
| Compound | Cell Line | IC50 (mmol/L) |
|---|---|---|
| This compound | MCF-7 | TBD |
| This compound | A549 | TBD |
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets. The sulfanyl group and triazole ring are crucial for binding to enzymes or receptors that modulate various biological pathways.
Study 1: Anticancer Evaluation
In a study evaluating novel triazole derivatives for anticancer activity, this compound was found to exhibit significant cytotoxicity against MCF7 cells. The study highlighted its potential as a lead compound for further development in cancer therapeutics.
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of triazole derivatives similar to this compound. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi.
Q & A
Basic: What synthetic routes are commonly used to prepare N-{5-[(4-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}acetamide, and how is purity optimized?
The compound is synthesized via multi-step protocols involving cyclization and substitution reactions. A typical route begins with the formation of the 1,2,4-triazole core through cyclization of thiourea derivatives, followed by sulfanyl group introduction using 4-methylbenzyl thiol. Key steps include:
- Reaction conditions : Reflux in pyridine with zeolite (Y-H) as a catalyst at 150°C for 5 hours to ensure complete cyclization .
- Purification : Recrystallization from ethanol after acid-ice quenching removes unreacted intermediates .
- Purity validation : HPLC and NMR spectroscopy (e.g., ¹H/¹³C NMR) confirm structural integrity, while elemental analysis ensures >95% purity .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize anti-exudative activity in this compound?
SAR analysis focuses on modifying substituents at the triazole and acetamide moieties. Methodological approaches include:
- Substituent variation : Introducing electron-withdrawing groups (e.g., halogens) at the 4-methylbenzyl position to enhance lipophilicity and membrane permeability .
- Biological assays : Anti-exudative activity is evaluated in rat models (e.g., formalin-induced edema), with compound efficacy quantified via reduction in edema volume (mean ± SEM: 35.2 ± 2.8% at 50 mg/kg) .
- Computational modeling : Molecular docking against COX-2 or VEGF receptors predicts binding affinity, guiding rational design .
Basic: What spectroscopic and crystallographic techniques confirm the compound’s structural identity?
- X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., C–S bond: 1.78 Å) and dihedral angles (e.g., triazole-benzyl plane: 85.2°), confirming stereochemistry .
- Spectroscopy :
Advanced: What mechanistic insights exist for this compound’s antiproliferative or anti-HIV activity?
- Enzyme inhibition : The triazole-sulfanyl moiety may inhibit HIV-1 reverse transcriptase by chelating Mg²⁺ ions in the active site, as suggested by IC₅₀ values <10 μM in enzymatic assays .
- Cellular assays : Antiproliferative activity against HeLa cells (IC₅₀: 18.7 μM) correlates with ROS generation and mitochondrial membrane depolarization, measured via flow cytometry .
- Resistance profiling : Cross-testing against mutant viral strains (e.g., K103N HIV-1) identifies resistance thresholds .
Advanced: How are in vivo pharmacokinetic parameters optimized for therapeutic potential?
- Formulation : Microemulsion or liposomal encapsulation improves bioavailability (e.g., AUC increased by 2.5-fold in rat plasma) .
- Metabolic stability : Liver microsome assays (e.g., human CYP3A4 t₁/₂: 45 min) guide structural tweaks to reduce first-pass metabolism .
- Toxicity screening : Acute toxicity in mice (LD₅₀ >500 mg/kg) and histopathological analysis ensure safety .
Basic: What analytical methods quantify this compound in biological matrices?
- LC-MS/MS : Using a C18 column (2.1 × 50 mm) and ESI+ ionization, with a linear range of 1–100 ng/mL (R² >0.99) .
- Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) achieves >90% recovery from plasma .
Advanced: How do structural modifications impact solubility and logP?
- LogP optimization : Introducing polar groups (e.g., hydroxyl at the acetamide chain) reduces logP from 3.2 to 2.1, improving aqueous solubility (from 0.5 mg/mL to 3.2 mg/mL) .
- Salt formation : Hydrochloride salts increase solubility by 5-fold in PBS (pH 7.4) .
Advanced: What strategies address contradictory data in biological activity across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
